2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid
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Overview
Description
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid typically involves the formation of the triazole ring followed by its fusion with a pyridine ring. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Bromine, aqueous sulfuric acid, glacial acetic acid, selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include dibromomethyl, hydroxymethyl, and acetoxymethyl derivatives of the pyridine ring .
Scientific Research Applications
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in various signaling pathways . These interactions disrupt the normal function of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused ring structure but with different biological activities and applications.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, known for its CDK2 inhibitory activity.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial properties, highlighting the versatility of triazole-fused heterocycles.
Uniqueness: 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid is unique due to its specific interaction with multiple molecular targets, making it a valuable compound for developing multi-targeted therapies. Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBYRBITJJPHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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